2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole
Description
2-{[1,1'-Biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a biphenyl group and at the 5-position with a chloromethyl moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its electron-deficient nature and versatility in medicinal chemistry and materials science. The biphenyl group enhances π-π stacking interactions, while the chloromethyl substituent introduces reactivity for further functionalization, making this compound a valuable scaffold in drug design and polymer applications .
Properties
IUPAC Name |
2-(chloromethyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-14-17-18-15(19-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCJCPARMDMYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
1,3,4-Oxadiazoles are typically synthesized via cyclization of hydrazides or acylhydrazides with carboxylic acid derivatives. For this compound, the chloromethyl group is introduced either during cyclization or via post-synthesis modification. Key steps include:
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Hydrazide formation from biphenyl-4-carboxylic acid.
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Cyclization with chloromethyl-containing reagents.
Route 1: Cyclization of Biphenyl-4-carboxylic Acid Hydrazide
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Synthesis of biphenyl-4-carboxylic acid hydrazide :
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Cyclization with chloromethyl reagent :
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Combine the hydrazide with chloromethyl-substituted carboxylic acid (e.g., chloromethylacetic acid) in the presence of POCl₃ or polyphosphoric acid (PPA) .
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Reflux in anhydrous dichloromethane (DCM) or toluene for 6–12 hours .
Reaction Conditions :
Parameter Value Temperature 80–110°C Solvent DCM, toluene Catalyst POCl₃, PPA Yield 60–75% -
Route 2: Post-Cyclization Chlorination
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Synthesis of 5-(hydroxymethyl)-1,3,4-oxadiazole intermediate :
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Chlorination of hydroxymethyl group :
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Treat the intermediate with SOCl₂ or PCl₅ in dry DCM at 0–25°C.
Reaction Conditions :
Parameter Value Chlorinating Agent SOCl₂, PCl₅ Solvent DCM Temperature 0–25°C Yield 70–85% -
Optimization and Challenges
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Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance cyclization efficiency .
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Catalyst Efficiency : POCl₃ outperforms PPA in achieving higher yields (75% vs. 65%) .
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from byproducts like unreacted hydrazide .
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Route 1 | Single-step cyclization | Requires toxic POCl₃ | 60–75 |
| Route 2 | Higher purity | Multi-step synthesis | 70–85 |
Industrial Scalability
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Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes .
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Cost-Effective Catalysts : Replacing POCl₃ with T3P® (propylphosphonic anhydride) lowers toxicity and improves safety .
Quality Control Metrics
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including 2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole. Research indicates that compounds containing the oxadiazole moiety exhibit activity against various bacterial strains. For instance, a study demonstrated that derivatives of oxadiazole showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antibacterial agents .
Anti-inflammatory Properties
Another promising application lies in the anti-inflammatory properties of oxadiazole derivatives. Compounds similar to 2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole have been studied for their ability to inhibit pro-inflammatory cytokines. This suggests their potential use in treating inflammatory diseases such as arthritis and colitis .
Cancer Research
The compound has also been explored for its anticancer potential. Studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms. For example, they may inhibit specific signaling pathways involved in cell proliferation and survival, making them candidates for further development as anticancer therapeutics .
Materials Science
Photoluminescent Properties
In materials science, 2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole has been investigated for its photoluminescent properties. Research indicates that this compound can be incorporated into polymer matrices to enhance their optical properties. The resulting materials could be utilized in applications such as organic light-emitting diodes (OLEDs) and sensors due to their ability to emit light when excited by an external source .
Polymer Chemistry
The incorporation of oxadiazole derivatives into polymer structures has been shown to improve thermal stability and mechanical properties. This is particularly relevant for developing high-performance materials used in electronics and aerospace applications. The unique chemical structure of 2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole contributes to these enhanced properties through effective cross-linking within polymer networks .
Chemical Intermediate
Synthesis of Other Compounds
2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole serves as a valuable intermediate in organic synthesis. Its chloromethyl group can be utilized in nucleophilic substitution reactions to create a variety of functionalized compounds. This versatility makes it a key building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The biphenyl group provides structural stability and enhances the compound’s ability to interact with hydrophobic regions of target proteins or enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of 1,3,4-oxadiazoles are highly dependent on substituents at the 2- and 5-positions. Below is a comparative analysis of key analogues:
Table 1: Structural and Physical Properties of Selected 1,3,4-Oxadiazoles
Key Observations:
- Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., nitro, trifluoromethyl) at the 5-position exhibit enhanced biological activity. For example, compound XIV (5-(4-nitrophenyl)) demonstrates potent CNS depressant activity due to improved electron-deficient character, facilitating receptor interactions .
- Biphenyl vs. Monophenyl Substitution: Biphenyl-substituted derivatives (e.g., the target compound and 3.8 from ) show superior π-π stacking in polymer matrices, enhancing charge transport in organic light-emitting diodes (OLEDs) .
- Chloromethyl Reactivity: The chloromethyl group in the target compound and others (e.g., ) serves as a reactive handle for nucleophilic substitution, enabling conjugation with amines, thiols, or carboxylic acids in drug development .
Pharmacological Activity Comparison
Key Insights:
- Anticancer Activity: Biphenyl-substituted oxadiazoles (e.g., ) inhibit STAT3 signaling, a critical pathway in cancer progression.
- CNS Applications: Nitro and chloro substituents (e.g., XIV) enhance blood-brain barrier penetration, making them effective CNS agents .
- Anti-inflammatory Potential: Analogues with ketone-linked bromophenyl groups () show activity comparable to indomethacin, suggesting that the chloromethyl group in the target compound could be modified to improve anti-inflammatory efficacy .
Biological Activity
2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a biphenyl group and a chloromethyl group attached to the oxadiazole ring. Its molecular formula is CHClNO, with a molecular weight of 270.71 g/mol. The presence of the oxadiazole ring contributes to its unique biological properties.
Synthesis
The synthesis of 2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole typically involves chloromethylation of aromatic compounds. A common method for this reaction is the Blanc chloromethylation, which utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride .
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit various cancer cell lines. In one study, derivatives of 1,2,4-oxadiazoles demonstrated IC values ranging from 2.76 µM to 9.27 µM against specific human tumor cell lines such as ovarian adenocarcinoma (OVXF 899) and pleural mesothelioma (PXF 1752) .
| Cell Line | IC (µM) |
|---|---|
| OVXF 899 | 2.76 |
| PXF 1752 | 9.27 |
| Renal Cancer (RXF 486) | 1.143 |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored extensively. Compounds similar to 2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized oxadiazolines exhibited weak antimicrobial activity against Bacillus subtilis and Candida albicans, while being inactive against Staphylococcus aureus and Escherichia coli .
Study on Anticancer Activity
A notable study published in PubMed Central highlighted the synthesis of novel oxadiazole derivatives that were tested against various cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly enhanced their antiproliferative activity. For example, a derivative showed an IC value of approximately 92.4 µM against a panel of eleven cancer cell lines .
Study on Antimicrobial Activity
In another research effort focused on antimicrobial properties, synthesized oxadiazolines were tested against multiple bacterial strains. The findings revealed modest antibacterial effects and suggested that structural modifications could potentially enhance their efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
